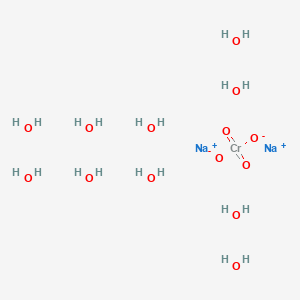
Chromic acid, disodium salt, decahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromic acid, disodium salt, decahydrate is a useful research compound. Its molecular formula is CrH20Na2O14 and its molecular weight is 342.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Production
Sodium dichromate dihydrate is represented by the formula Na2Cr2O7⋅10H2O. It is primarily produced through the oxidation of chromium ore in the presence of sodium carbonate at elevated temperatures. The process can be summarized as follows:
Subsequent acidification with sulfuric acid yields sodium dichromate:
Applications in Organic Chemistry
Sodium dichromate dihydrate serves as a powerful oxidizing agent in organic synthesis. Its applications include:
-
Oxidation of Alcohols : It is utilized to convert primary alcohols to carboxylic acids and secondary alcohols to ketones. For example, the oxidation of menthol to menthone can be represented as:
3R2CHOH+Cr2O72−+2H+→3R2C O+Cr2O3+4H2O
- Dye Production : It acts as a mordant in dyeing processes, enhancing color retention on fabrics .
- Synthesis of Complex Organic Molecules : It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Industrial Applications
Sodium dichromate dihydrate finds extensive use in several industrial sectors:
- Metal Treatment : It is widely used in metal finishing processes to enhance corrosion resistance and improve paint adhesion. This application is crucial in automotive and aerospace industries where durability is paramount .
- Electroplating : The compound serves as an essential component in electroplating baths, providing a protective layer on metals .
- Ceramics and Glass : It is utilized in the production of colored glass and ceramic glazes, contributing to vibrant hues and improved aesthetics .
Environmental Applications
In environmental science, sodium dichromate dihydrate plays a role in:
- Wastewater Treatment : It is used to treat wastewater containing heavy metals, facilitating the reduction of toxic hexavalent chromium to less harmful trivalent chromium .
- Soil Remediation : Its oxidizing properties are harnessed in soil remediation efforts to degrade organic pollutants .
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of sodium dichromate dihydrate in synthesizing complex organic molecules. Researchers used it to oxidize various alcohols, yielding high purity products suitable for pharmaceutical applications.
Case Study 2: Metal Finishing
In an industrial setting, sodium dichromate was applied in a metal finishing process for automotive parts. The treated components exhibited significant improvements in corrosion resistance compared to untreated samples.
属性
CAS 编号 |
13517-17-4 |
|---|---|
分子式 |
CrH20Na2O14 |
分子量 |
342.13 g/mol |
IUPAC 名称 |
disodium;dioxido(dioxo)chromium;decahydrate |
InChI |
InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |
InChI 键 |
HVQUUBAXNCAQJV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
13517-17-4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
相关CAS编号 |
7775-11-3 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















